![molecular formula C18H17F2NO4 B2639511 (2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 307952-89-2](/img/structure/B2639511.png)
(2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
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Description
(2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, also known as DFTP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Anticancer Activity : A study revealed the anticancer potential of dihydropyrimidinone derivatives of enaminones related to the specified compound. One such compound showed significant anti-cancer activity against the HepG2 cancer cell line, including inducing necrosis and affecting cell cycle distribution (Bhat, Al-Omar, Naglah, & Al‐Dhfyan, 2022).
Molecular Structure and Analysis : A study focused on the molecular structure and spectroscopic analysis of a similar compound, providing insights into its vibrational wavenumbers, hyperpolarizability, and charge transfer mechanisms (Sheena Mary et al., 2015).
Inhibition of Zika Virus Replication : Another research identified a derivative as a potent inhibitor of Zika virus replication. It functions by inhibiting the formation of viral replication compartments in the endoplasmic reticulum, representing a promising lead for antiviral treatment development (Riva et al., 2021).
Cholinesterase Inhibitory Activity : Research on 3,4,5-trimethoxycinnamates, including variants of the specified compound, demonstrated their ability to inhibit acetylcholinesterase and butyrylcholinesterase. These findings have implications for potential therapeutic applications in neurodegenerative diseases (Kos et al., 2021).
Anti-Inflammatory Potential : A series of N-arylcinnamanilide derivatives, including related compounds, were tested for anti-inflammatory potential. Many of these compounds significantly attenuated lipopolysaccharide-induced NF-κB activation, suggesting a different mode of action than traditional anti-inflammatory drugs (Hošek et al., 2019).
properties
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO4/c1-23-15-8-11(9-16(24-2)18(15)25-3)4-7-17(22)21-14-6-5-12(19)10-13(14)20/h4-10H,1-3H3,(H,21,22)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZAANBIXFFSOA-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
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